3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This compound features a unique arrangement of functional groups that contribute to its biological activity. Its chemical structure includes a piperidine ring, a pyrimidine moiety, and a benzonitrile group, which together may enhance its pharmacological properties.
The synthesis of 3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile typically involves several steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity .
The molecular formula for 3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile is , indicating a molecular weight of approximately 376.46 g/mol .
The compound’s structure can be represented using various chemical notation systems including SMILES and InChI formats:
Cc1cc(OC2CCN(CC2)C(=O)c2ccc(=O)[nH]n2)nc(n1)C
InChI=1S/C22H24N4O2/c1-16-15-21(24-17(2)23-16)28-20-9-13-26(14-10-20)22(27)18-5-7-19(8-6-18)25-11-3-4-12-25/h3-8,11-12,15,20H,9-10,13-14H2,1-2H3
.The compound can participate in various chemical reactions due to its functional groups:
These reactions can be optimized based on specific conditions such as pH, temperature, and solvent choice to achieve desired products efficiently .
The mechanism of action for 3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile primarily involves interaction with biological targets such as enzymes or receptors relevant to disease processes:
While specific density and melting point data are not readily available for this compound, it is essential to consider that compounds of this nature typically exhibit moderate solubility in organic solvents due to their complex structure.
The chemical stability of 3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile may vary based on environmental conditions such as temperature and pH:
3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile has several promising applications:
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 266349-84-2
CAS No.: 69722-44-7
CAS No.: 1704-69-4